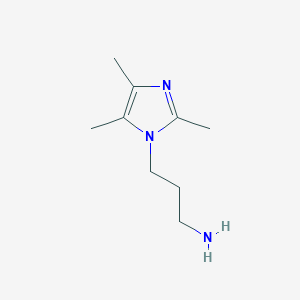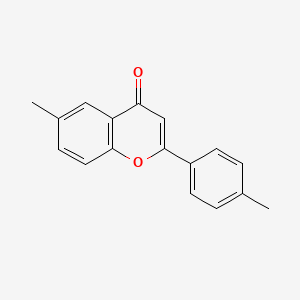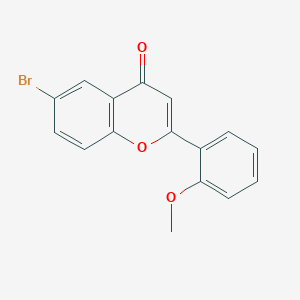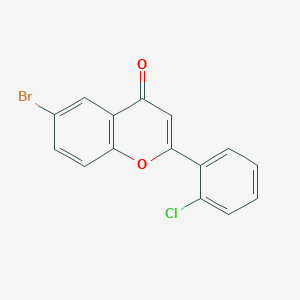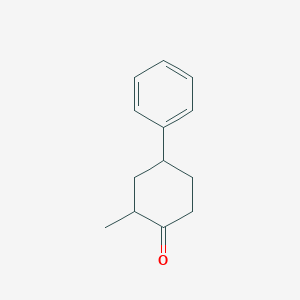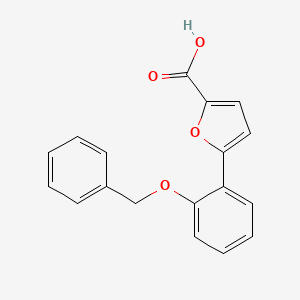![molecular formula C9H13NS B3058389 N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine CAS No. 892570-80-8](/img/structure/B3058389.png)
N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine
説明
N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a cyclopropane derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
科学的研究の応用
CNS Applications and Lysine-specific Demethylase-1 Inhibition
N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine is investigated for its potential in treating central nervous system (CNS) disorders. It acts as an inhibitor of Lysine-specific demethylase-1 (LSD1), an enzyme involved in the methylation processes of histones. This inhibition is linked to potential therapeutic applications for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. This compound is part of a series of functionalized cyclopropanamine inhibitors of LSD1, indicating its significance in gene expression and DNA packaging in eukaryotic cells (B. Blass, 2016).
Herbicidal Activity
Research on derivatives of N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine, such as 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrates potent herbicidal activity. These compounds have shown effectiveness in controlling annual weeds in agricultural settings. They exhibit good rice selectivity and are effective against barnyard-grass and other weeds in both greenhouse and field conditions. This highlights the compound’s potential in agricultural applications (I. Hwang et al., 2005).
Photoluminescence in Organic Light-Emitting Diode (OLED)
A study on homoleptic cyclometalated iridium complexes, which include derivatives like 2-(5-methylthiophen-2-yl)pyridinato, shows significant potential in the field of organic light-emitting diodes (OLEDs). These complexes exhibit high-efficiency red phosphorescence, which is crucial for the development of OLED devices. The research demonstrates the luminescence properties of these complexes and their application in producing high-efficiency, pure-red emission OLEDs (A. Tsuboyama et al., 2003).
特性
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-2-5-9(11-7)6-10-8-3-4-8/h2,5,8,10H,3-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCDRJIQTVRCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405972 | |
| Record name | N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine | |
CAS RN |
892570-80-8 | |
| Record name | N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




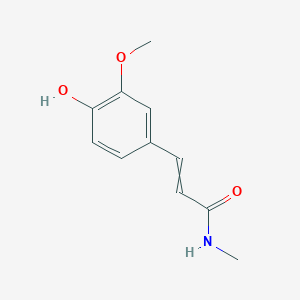
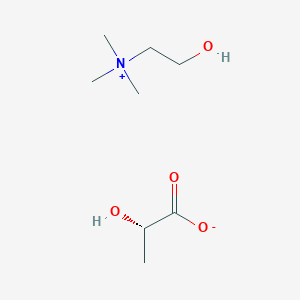
![Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B3058312.png)
![Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-](/img/structure/B3058314.png)
![4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3058315.png)
![4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3058316.png)
